Lenalidomide-PEG4-C2-azide is a compound that integrates lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. Lenalidomide is an analogue of thalidomide, recognized for its potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. The addition of the PEG4 chain enhances solubility and bioavailability, making it suitable for various scientific and medical applications. The azide group allows for specific conjugation reactions, facilitating targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs) .
Lenalidomide-PEG4-C2-azide can be classified under small molecule pharmaceuticals and bioconjugates. It is primarily sourced from chemical synthesis processes designed to produce compounds for targeted therapeutic applications. The compound is utilized extensively in research related to cancer therapies and protein degradation mechanisms .
The synthesis of Lenalidomide-PEG4-C2-azide involves several critical steps:
These methods are adaptable based on laboratory protocols but generally follow established organic chemistry practices.
The molecular structure of Lenalidomide-PEG4-C2-azide includes:
The chemical formula can be represented as , with a molecular weight of approximately 468.55 g/mol .
Lenalidomide-PEG4-C2-azide undergoes various chemical reactions:
Common reagents used include potassium permanganate for oxidation and iron powder with ammonium chloride for reduction .
Lenalidomide-PEG4-C2-azide exerts its effects through several mechanisms:
Key physical and chemical properties include:
The compound's melting point, boiling point, and specific heat capacity have not been widely documented but are expected to align with similar PEGylated compounds .
Lenalidomide-PEG4-C2-azide has diverse applications in scientific research:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5